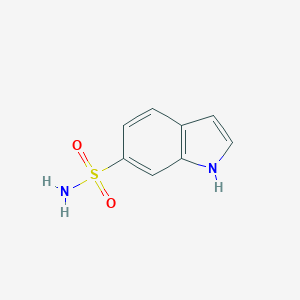

1H-Indole-6-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-indole-6-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S/c9-13(11,12)7-2-1-6-3-4-10-8(6)5-7/h1-5,10H,(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFJYOUBTIAOUQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50617203 | |

| Record name | 1H-Indole-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50617203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145951-26-4 | |

| Record name | 1H-Indole-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50617203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indole-6-sulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1H-Indole-6-sulfonamide chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential experimental protocols related to 1H-Indole-6-sulfonamide. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Core Chemical Properties and Structure

| Property | Value | Source/Note |

| Molecular Formula | C₈H₈N₂O₂S | [1] |

| Molecular Weight | 196.23 g/mol | [1] |

| CAS Number | 145951-26-4 | [1] |

| Density | 1.500 g/cm³ | [1] |

| Melting Point | Data not available | Estimated to be in the range of 150-250°C based on related sulfonamide and indole compounds. |

| Boiling Point | Data not available | Likely to decompose at high temperatures. |

| Solubility | Data not available | Expected to have low solubility in water and better solubility in organic solvents like DMSO and DMF. |

Chemical Structure

The molecular structure of 1H-Indole-6-sulfonamide consists of a bicyclic indole core with a sulfonamide group attached at the 6th position of the benzene ring.

References

An In-depth Technical Guide to the Synthesis of 1H-Indole-6-sulfonamide and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1H-indole-6-sulfonamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives of this molecule have shown promise as inhibitors of various enzymes and as potential therapeutic agents for a range of diseases, including cancer, inflammation, and infectious diseases.[3][4][5] This technical guide provides a comprehensive overview of the synthesis of 1H-indole-6-sulfonamide and its derivatives, complete with experimental protocols, quantitative data, and graphical representations of relevant biological pathways and synthetic workflows.

Data Presentation

The following tables summarize the quantitative data for the synthesis and biological activity of various 1H-indole-6-sulfonamide derivatives.

Table 1: Synthesis Yields of Dihydrobenzo[cd]indole-6-sulfonamide Derivatives [5][6]

| Compound | R-group | Yield (%) |

| 4b | 3-aminonaphthalen-2-yl | 26 |

| 4e | 1H-indol-6-yl | 68 |

| 4f | 3-(1-methyl-1H-pyrazol-4-yl)phenyl | 51 |

| 4g | 1H-benzo[d]imidazol-1-yl | 62 |

Table 2: Biological Activity of Indoline Sulfonamide DapE Inhibitors [1]

| Compound | R-group | % Inhibition at 200 µM | IC₅₀ (µM) |

| 4 | 5-bromo-6-isoamylsulfonamide | 42 | >200 |

| 9a | isobutyl | 20 | >200 |

| 9b | N-cyclohexyl | - | 162 |

| 9c | N-benzyl | 56 | >200 |

| 9d | N-t-butyl | 39 (at 100 µM) | >100 |

| 9f | β-alanine ester | - | 118 |

Table 3: Biological Activity of Dihydrobenzo[cd]indole-6-sulfonamide Derivatives as TNF-α Inhibitors [5][6]

| Compound | IC₅₀ (µM) |

| S10 (2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide) | 14 |

| 4e | 3 |

Experimental Protocols

Detailed methodologies for the synthesis of key intermediates and final compounds are provided below.

Protocol 1: Synthesis of 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride (3)[5][6]

This protocol describes the synthesis of a key intermediate for the preparation of various sulfonamide derivatives.

-

Starting Material: Benzo[cd]indol-2(1H)-one (2).

-

Reagent: Chlorosulfonic acid.

-

Procedure:

-

Slowly add chlorosulfonic acid (3.2 ml) to Benzo[cd]indol-2(1H)-one (1.0 g, 5.9 mmol) at 0°C.

-

Stir the reaction mixture at 0°C for 1 hour, then at room temperature for 2 hours.

-

Pour the mixture into ice water (20 ml).

-

Collect the precipitate by filtration, wash with water (2 x 10 ml), and dry to obtain the product as a yellow solid (0.66 g, 38% yield). The product is used in the next step without further purification.

-

Protocol 2: General Procedure for the Synthesis of N-substituted 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamides (4a-g)[5][6]

This protocol outlines the general method for coupling the sulfonyl chloride intermediate with various amines.

-

Starting Materials: 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride (3), various anilines or other amino compounds.

-

Reagents: Triethylamine (Et₃N), 4-Dimethylaminopyridine (DMAP), Dimethylformamide (DMF).

-

Procedure:

-

Dissolve 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride (100 mg, 0.37 mmol), the corresponding aniline (0.37 mmol), Et₃N (0.4 ml), and DMAP (20 mg) in DMF (5 ml).

-

Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, extract the mixture with ethyl acetate (50 ml) and water (20 ml).

-

Wash the organic layer with water (3 x 20 ml), saturated NH₄Cl aqueous solution (20 ml), and brine (20 ml).

-

Dry the organic layer over Na₂SO₄ and remove the solvent in vacuo.

-

Purify the residue by column chromatography to yield the final product.

-

Protocol 3: Synthesis of N-(1H-Indol-6-ylmethyl)benzenesulfonamide Analogs[7]

This protocol describes the synthesis of a library of indolyl sulfonamides targeting pancreatic cancer. While the full detailed procedure is behind a paywall, the abstract indicates the synthesis of 26 indolyl sulfonamides based on the 6-indolyl framework. The general approach would involve the reaction of 6-(aminomethyl)-1H-indole with various substituted benzenesulfonyl chlorides.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to the synthesis and application of 1H-indole-6-sulfonamide derivatives.

Caption: General synthetic workflow for 1H-indole-6-sulfonamide derivatives.

Caption: Inhibition of the TNF-α signaling pathway by indole sulfonamide derivatives.

Caption: Proposed binding mode of indoline sulfonamides to the DapE enzyme active site.

This guide provides a foundational understanding of the synthesis and potential applications of 1H-indole-6-sulfonamide and its derivatives. The provided protocols and data serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical scaffold. Further exploration of the cited literature is encouraged for a more in-depth understanding of specific derivatives and their biological activities.

References

- 1. Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, biological evaluation, and docking study of indole aryl sulfonamides as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Evaluation of Dihydrobenzo[cd]indole-6-sulfonamide as TNF-α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Design, Synthesis, and Evaluation of Dihydrobenzo[cd]indole-6-sulfonamide as TNF-α Inhibitors [frontiersin.org]

The Multifaceted Biological Activities of 1H-Indole-6-sulfonamide Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1H-indole-6-sulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the diverse pharmacological effects of these compounds, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. This document synthesizes key findings from the scientific literature, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to facilitate further research and development in this promising area.

Anticancer Activity: Targeting Key Regulators of Cell Division

A significant body of research highlights the potential of 1H-indole-6-sulfonamide derivatives as potent anticancer agents. These compounds have been shown to interfere with critical cellular processes involved in cancer cell proliferation and survival, primarily through the inhibition of key enzymes such as Polo-Like Kinase 4 (PLK4) and tubulin polymerization.

Inhibition of Polo-Like Kinase 4 (PLK4)

Polo-Like Kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication.[1] Dysregulation of PLK4 is strongly associated with centrosome amplification, chromosomal instability, and tumorigenesis.[1][2] Several novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives, which share a core structure related to 1H-indole-6-sulfonamide, have been synthesized and identified as potent PLK4 inhibitors.[3]

Quantitative Data for PLK4 Inhibition

| Compound | Target | IC50 | Cell Line | Antiproliferative IC50 | Reference |

| K22 | PLK4 | 0.1 nM | MCF-7 | 1.3 µM | [3][4] |

| K07 | PLK4 | 23.6 nM | - | - | [4] |

| CFI-400945 | PLK4 | 4.85 nM | - | - | [5] |

Experimental Protocol: In Vitro PLK4 Kinase Assay (LanthaScreen® Eu Kinase Binding Assay)

This assay is a fluorescence resonance energy transfer (FRET)-based method for measuring the binding of an inhibitor to a kinase.

Materials:

-

PLK4 enzyme

-

Europium (Eu)-labeled anti-tag antibody

-

Alexa Fluor® 647-labeled, ATP-competitive kinase tracer

-

Test compounds (e.g., 1H-indole-6-sulfonamide derivatives)

-

Assay buffer (e.g., 25 mM HEPES pH 7.4, 5 mM MgCl2, 0.001% Brij-35)

-

384-well microplate

-

Microplate reader capable of FRET measurements

Procedure:

-

Prepare serial dilutions of the test compound in DMSO and then dilute in assay buffer.

-

In a 384-well plate, add 4 µL of the diluted test compound.

-

Add 8 µL of a pre-mixed solution containing the PLK4 enzyme and the Eu-labeled anti-tag antibody.

-

Add 4 µL of the Alexa Fluor® 647-labeled tracer.

-

Incubate the plate at room temperature for 1 hour.

-

Read the plate on a microplate reader, measuring the FRET signal. A decrease in FRET indicates displacement of the tracer by the test compound, signifying inhibition.[6]

Signaling Pathway: PLK4 in Centriole Duplication and Cancer

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential for various cellular functions, including the formation of the mitotic spindle during cell division.[7] Disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy. Novel indole derivatives containing a sulfonamide scaffold have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and apoptosis.[8]

Quantitative Data for Tubulin Polymerization Inhibition

| Compound | Target | IC50 | Cell Line | Antiproliferative IC50 | Reference |

| Compound 18 | Tubulin Assembly | 1.82 µM | HeLa, A549, HCT116, MCF-7 | 0.24–0.59 µM | [8] |

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the change in turbidity as tubulin monomers polymerize into microtubules.

Materials:

-

Purified tubulin (e.g., from porcine brain)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution

-

Glycerol (as a polymerization enhancer)

-

Test compounds

-

96-well microplate

-

Temperature-controlled microplate reader

Procedure:

-

On ice, prepare a reaction mixture containing tubulin, General Tubulin Buffer, GTP, and glycerol.

-

Add the test compound or vehicle control to the wells of a pre-warmed (37°C) 96-well plate.

-

Initiate the polymerization reaction by adding the tubulin mixture to the wells.

-

Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every minute for 60-90 minutes at 37°C.

-

An increase in absorbance indicates tubulin polymerization. Inhibitors will reduce the rate and extent of this increase.[9][10]

Workflow: Tubulin Polymerization Inhibition and Cell Cycle Arrest

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[11] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and cancer.[12][13] Aromatic and heterocyclic sulfonamides are classic CA inhibitors, with the sulfonamide moiety coordinating to the zinc ion in the active site.[12] Several novel indole-based benzenesulfonamides have been designed and evaluated as potent and selective inhibitors of human carbonic anhydrase (hCA) isoforms.[12][14]

Quantitative Data for Carbonic Anhydrase Inhibition

| Compound | Target Isoform | Ki | Reference |

| Compound 3 | hCA I | 49.45 ± 9.13 nM | [7] |

| Compound 9 | hCA II | 36.77 ± 8.21 nM | [7] |

| Compound 6d | hCA I | 18.8 nM | [14] |

| Compound 6q | hCA I | 38.3 nM | [14] |

| Compound 6e | hCA I | 50.4 nM | [14] |

| Compound 6o | hCA XII | 10 nM | [14] |

| Compound 6m | hCA XII | 41.9 nM | [14] |

| Compound 6f | hCA XII | 41.9 nM | [14] |

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This colorimetric assay is based on the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored p-nitrophenol (p-NP).

Materials:

-

Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

-

p-Nitrophenyl acetate (p-NPA) substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Test compounds and a known CA inhibitor (e.g., Acetazolamide)

-

96-well microplate

-

Microplate reader capable of kinetic measurements at 400-405 nm

Procedure:

-

In a 96-well plate, add assay buffer, the test compound (or DMSO for control), and the CA enzyme solution.

-

Incubate at room temperature for 10-15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding the p-NPA substrate solution to all wells.

-

Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for 10-30 minutes.

-

The rate of reaction is determined from the slope of the linear portion of the absorbance vs. time curve. The percent inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the control.[8]

Mechanism of Inhibition: Sulfonamide Binding to Carbonic Anhydrase

Antimicrobial Activity

The emergence of multidrug-resistant bacteria necessitates the development of new antimicrobial agents.[15] Indole and its derivatives have long been recognized for their diverse physiological activities, including antimicrobial effects.[2] Newly synthesized sulfonamide-based indole derivatives have demonstrated promising activity against both Gram-positive and Gram-negative bacteria.[2][16]

Quantitative Data for Antimicrobial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

| c17 | Methicillin-resistant Staphylococcus aureus (MRSA) | More potent than norfloxacin | [16] |

| Various Synthesized Compounds | Staphylococcus aureus | Good activity | [2] |

| Various Synthesized Compounds | Klebsiella pneumoniae | Good activity | [2] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.

Materials:

-

Test compounds

-

Bacterial strains

-

Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Perform serial two-fold dilutions of the test compound in the growth medium in a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension (final concentration ~5 x 10^5 CFU/mL).

-

Include a positive control (no compound) and a negative control (no bacteria).

-

Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.

-

The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[17][18]

Workflow: MIC Determination by Broth Microdilution

Conclusion

The 1H-indole-6-sulfonamide scaffold represents a versatile platform for the design and development of novel therapeutic agents. The diverse biological activities, including potent anticancer effects through the inhibition of PLK4 and tubulin polymerization, significant carbonic anhydrase inhibition, and promising antimicrobial properties, underscore the therapeutic potential of this class of compounds. The detailed experimental protocols and visual representations of key biological pathways provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the discovery and development of 1H-indole-6-sulfonamide-based drugs. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these compounds is warranted to fully realize their clinical potential.

References

- 1. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]

- 2. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High PLK4 expression promotes tumor progression and induces epithelial-mesenchymal transition by regulating the Wnt/β-catenin signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of polo-like kinase 4 (PLK4): a new therapeutic option for rhabdoid tumors and pediatric medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. asploro.com [asploro.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. files.core.ac.uk [files.core.ac.uk]

- 16. bio.libretexts.org [bio.libretexts.org]

- 17. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

The Multifaceted Mechanisms of Action of 1H-Indole-6-sulfonamide Derivatives in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1H-indole-6-sulfonamide scaffold is a versatile pharmacophore that has given rise to a diverse array of biologically active molecules. While the parent compound is not extensively studied, its derivatives have been the subject of significant research, revealing a wide range of mechanisms of action across various therapeutic areas. This technical guide provides a comprehensive overview of the core mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Anticancer Activity

Indole sulfonamide derivatives have emerged as a prominent class of anticancer agents, targeting various key proteins and pathways involved in cancer cell proliferation, survival, and metastasis.

Inhibition of Polo-Like Kinase 4 (PLK4)

A significant mechanism of action for a subset of indole sulfonamide derivatives, particularly N-(1H-indazol-6-yl)benzenesulfonamides, is the potent and selective inhibition of Polo-like kinase 4 (PLK4).[1][2] PLK4 is a serine/threonine kinase that plays a master regulatory role in centriole duplication.[1] Its overexpression is linked to tumorigenesis and poor prognosis in several cancers.[1][2]

Inhibition of PLK4 by these compounds disrupts the normal process of centriole duplication, leading to an abnormal number of centrosomes. This, in turn, causes mitotic defects, such as multipolar spindle formation, ultimately triggering cell cycle arrest and apoptosis.[2][3]

Signaling Pathway for PLK4 Inhibition

Quantitative Data: PLK4 Inhibitors

| Compound Class | Example Compound | PLK4 IC50 | Antiproliferative IC50 (Cell Line) | Reference(s) |

| N-(1H-indazol-6-yl)benzenesulfonamide | K22 | 0.1 nM | 1.3 µM (MCF-7) | [4] |

| Indolinone-derived | CFI-400437 | 1.55 nM | Not Specified | [5] |

Experimental Protocols: PLK4 Kinase Inhibition Assay

A common method to determine the potency of PLK4 inhibitors is the LanthaScreen® Eu Kinase Binding Assay.

-

Reagents: LanthaScreen® Eu-anti-GST Antibody, PLK4 Kinase, Alexa Fluor® 647-labeled tracer, test compounds.

-

Procedure:

-

Serially dilute the test compound in assay buffer.

-

In a 384-well plate, add the test compound, a mixture of PLK4 kinase and Eu-anti-GST antibody, and the Alexa Fluor® 647-labeled tracer.

-

Incubate at room temperature for 60 minutes.

-

Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET).

-

The decrease in the FRET signal is proportional to the inhibition of tracer binding to PLK4 by the test compound.

-

Calculate IC50 values from the dose-response curves.

-

Inhibition of Tubulin Polymerization

Certain indole sulfonamide derivatives act as microtubule-targeting agents by inhibiting tubulin polymerization.[6] These compounds bind to the colchicine binding site on β-tubulin, preventing the assembly of microtubules.[6] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. Their disruption leads to an arrest of the cell cycle in the G2/M phase, which subsequently triggers apoptosis.[6]

Signaling Pathway for Tubulin Polymerization Inhibition

Quantitative Data: Tubulin Polymerization Inhibitors

| Compound Class | Example Compound | Tubulin Polymerization IC50 | Antiproliferative IC50 (Cell Line) | Reference(s) |

| Indole Sulfonamide | Compound 18 | 1.82 µM | 0.24-0.59 µM (various) | [6][7] |

| Indole-2-carbohydrazide | 18g | 1.4 µM | 0.17 µM (MCF-7) | [8] |

Experimental Protocols: In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of purified tubulin.

-

Reagents: Purified tubulin, GTP, tubulin polymerization buffer, test compounds, and a temperature-controlled spectrophotometer.

-

Procedure:

-

Resuspend purified tubulin in polymerization buffer on ice.

-

Add the test compound or vehicle control to the tubulin solution.

-

Transfer the mixture to a pre-warmed cuvette in the spectrophotometer set at 37°C.

-

Initiate polymerization by adding GTP.

-

Monitor the increase in absorbance at 340 nm over time. The absorbance increase corresponds to microtubule formation.

-

Inhibitors of tubulin polymerization will show a reduced rate and extent of absorbance increase.

-

Calculate IC50 values from the dose-response curves.

-

Inhibition of Tumor Necrosis Factor-alpha (TNF-α)

Dihydrobenzo[cd]indole-6-sulfonamide derivatives have been identified as inhibitors of Tumor Necrosis Factor-alpha (TNF-α), a pleiotropic pro-inflammatory cytokine. TNF-α plays a crucial role in inflammation-associated cancers. By binding to TNF-α, these inhibitors prevent it from interacting with its receptors (TNFR1 and TNFR2), thereby blocking the downstream signaling cascades, most notably the activation of the NF-κB pathway.[9] The NF-κB transcription factor is a master regulator of genes involved in inflammation, cell survival, and proliferation.

Signaling Pathway for TNF-α Inhibition

Quantitative Data: TNF-α Inhibitors

| Compound Class | Example Compound | TNF-α Inhibition IC50 (Cell-based) | Reference(s) |

| Dihydrobenzo[cd]indole-6-sulfonamide | 4e | 3.0 µM | [3] |

| Not Specified | Compound 5 | 117.7 µM | [10] |

Experimental Protocols: TNF-α Secretion Assay (ELISA)

This assay quantifies the amount of TNF-α secreted by cells in response to a stimulus.

-

Reagents: Cell line (e.g., THP-1 monocytes), lipopolysaccharide (LPS), test compounds, and a human TNF-α ELISA kit.

-

Procedure:

-

Plate cells and differentiate them into macrophages if necessary.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS to induce TNF-α production.

-

Incubate for an appropriate time (e.g., 4-6 hours).

-

Collect the cell culture supernatant.

-

Quantify the amount of TNF-α in the supernatant using a sandwich ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of TNF-α secretion for each compound concentration and determine the IC50 value.

-

Other Mechanisms of Action

Beyond their anticancer properties, indole sulfonamide derivatives have been investigated for a range of other biological activities.

Carbonic Anhydrase Inhibition

The sulfonamide moiety is a classic pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. Indole sulfonamides have been shown to inhibit various CA isoforms, including those associated with cancer (CA IX and XII) and other diseases like glaucoma.[11][12] The sulfonamide group coordinates to the zinc ion in the active site of the enzyme, preventing its catalytic activity of reversibly hydrating carbon dioxide to bicarbonate and a proton.

Quantitative Data: Carbonic Anhydrase Inhibitors

| Compound Class | Example Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) | Reference(s) |

| Indolin-2-one-based sulfonamide | Not Specified | 42-8550.9 | 5.9-761 | Not Specified | Not Specified | [11] |

| Indolylchalcone-benzenesulfonamide-1,2,3-triazole | 6d | 18.8 | <100 | <100 | Not Specified | [12] |

| Indolylchalcone-benzenesulfonamide-1,2,3-triazole | 6o | Not Specified | Not Specified | Not Specified | 10 | [12] |

Experimental Protocols: Carbonic Anhydrase Inhibition Assay

A stopped-flow spectrophotometric method is commonly used to measure the inhibition of the CO2 hydration activity of CAs.

-

Reagents: Purified CA isoenzyme, buffer (e.g., HEPES), pH indicator (e.g., phenol red), CO2-saturated solution, and test compounds.

-

Procedure:

-

The assay measures the enzyme-catalyzed hydration of CO2.

-

The reaction is initiated by mixing the enzyme solution (containing the inhibitor) with the CO2-saturated solution.

-

The change in pH due to the formation of bicarbonate and a proton is monitored by the change in absorbance of the pH indicator.

-

The initial rates of the reaction are measured.

-

Inhibition constants (Ki) are determined by analyzing the reaction rates at different substrate and inhibitor concentrations.

-

Aromatase Inhibition

Indole sulfonamides have been developed as inhibitors of aromatase (CYP19A1), a key enzyme in the biosynthesis of estrogens from androgens.[13][14] Aromatase inhibitors are used in the treatment of hormone-dependent breast cancer. These compounds are thought to act as competitive inhibitors, binding to the active site of the enzyme and preventing the binding of the natural substrate, androstenedione.[13][15]

Quantitative Data: Aromatase Inhibitors

| Compound Class | Example Compound | Aromatase IC50 | Reference(s) | | :--- | :--- | :--- | | Bis-indole sulfonamide | Compound VIII | 0.7 µM |[14][16] | | Indole aryl sulfonamide | Compound IX | 0.16 µM |[14][16] | | Phenoxy indole sulfonamide | 28 | 0.7 µM |[13] |

Experimental Protocols: Aromatase Inhibition Assay

A common in vitro method uses human placental microsomes as a source of aromatase and measures the conversion of a radiolabeled substrate.

-

Reagents: Human placental microsomes, [1β-³H]-androstenedione, NADPH, test compounds.

-

Procedure:

-

Incubate the microsomes with the test compound and [1β-³H]-androstenedione.

-

Initiate the enzymatic reaction by adding NADPH.

-

The aromatase reaction releases ³H from the substrate, which forms ³H₂O.

-

Stop the reaction and separate the ³H₂O from the remaining radiolabeled substrate.

-

Quantify the amount of ³H₂O by liquid scintillation counting.

-

The amount of ³H₂O produced is proportional to the aromatase activity.

-

Calculate the percent inhibition and determine the IC50 value for the test compound.

-

5-HT6 Receptor Antagonism

Derivatives of N-arylsulfonylindoles have been designed as potent and selective antagonists of the serotonin 6 (5-HT6) receptor.[17][18] The 5-HT6 receptor is primarily expressed in the central nervous system and is a target for the treatment of cognitive disorders like Alzheimer's disease.[19] These antagonists bind to the 5-HT6 receptor and block its activation by serotonin, which is believed to modulate the activity of other neurotransmitter systems, leading to pro-cognitive effects.

Quantitative Data: 5-HT6 Receptor Antagonists

| Compound Class | Example Compound | 5-HT6 Receptor Kb (nM) | Reference(s) |

| N'-[3-(indole-1-sulfonyl) aryl]-N,N-dimethyl alkane-diamines | 9y | 1.8-60 | [17][18] |

| N1-azinylsulfonyl-3-(1,2,3,6,tetrahyrdopyridin-4-yl)-1H-indole | 25 | Not Specified (MED = 1 mg/kg in NOR test) | [20] |

Experimental Protocols: 5-HT6 Receptor Binding Assay

A radioligand binding assay is typically used to determine the affinity of compounds for the 5-HT6 receptor.

-

Reagents: Membranes from cells expressing the human 5-HT6 receptor, a radiolabeled ligand (e.g., [³H]-LSD), test compounds, binding buffer, and a filtration apparatus.

-

Procedure:

-

In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

After reaching equilibrium, rapidly filter the contents of each well to separate the bound from the unbound radioligand.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

The ability of the test compound to displace the radioligand is a measure of its affinity for the receptor.

-

Calculate the IC50 and subsequently the Ki value from the competition binding data.

-

Conclusion

The 1H-indole-6-sulfonamide chemical scaffold has proven to be a remarkably fruitful starting point for the development of a wide range of biologically active compounds. The diverse mechanisms of action, from the inhibition of key enzymes in cancer and other diseases to the modulation of G protein-coupled receptors in the central nervous system, highlight the versatility of this structural motif. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with or interested in this promising class of molecules. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives will undoubtedly lead to the discovery of novel and effective therapeutic agents.

References

- 1. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]

- 3. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. epa.gov [epa.gov]

- 5. A Fluorometric CYP19A1 (Aromatase) Activity Assay In Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. TNF-α/NF-κB/Snail pathway in cancer cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors: Synthesis, in vitro biological evaluation against carbonic anhydrases isoforms I, II, IV and VII and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, molecular docking, and QSAR study of sulfonamide-based indoles as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Design and synthesis new indole-based aromatase/iNOS inhibitors with apoptotic antiproliferative activity [frontiersin.org]

- 15. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 16. Design and synthesis new indole-based aromatase/iNOS inhibitors with apoptotic antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis and pharmacological evaluation of indolylsulfonamide amines as potent and selective 5-HT6 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. benchchem.com [benchchem.com]

- 20. N1-Azinylsulfonyl-1H-indoles: 5-HT6 Receptor Antagonists with Procognitive and Antidepressant-Like Properties - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of 1H-Indole-6-sulfonamide: A Technical Guide to its Synthesis, Biological Activity, and Therapeutic Potential

Abstract

The fusion of the privileged indole scaffold with the pharmacologically versatile sulfonamide moiety has given rise to a significant class of compounds in medicinal chemistry. This technical guide provides an in-depth exploration of 1H-Indole-6-sulfonamide and its derivatives, a promising core structure for the development of novel therapeutics. While a singular "discovery" event for the parent molecule is not prominently documented, its history is embedded in the broader, systematic investigation of indole-sulfonamides as potent biological agents. This document details plausible synthetic routes, compiles quantitative biological data from closely related analogs, provides detailed experimental protocols, and visualizes the key signaling pathways implicated in their mechanism of action. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical scaffold.

Discovery and History: A Synthesis of Privileged Scaffolds

The development of indole-sulfonamide derivatives is not marked by a single serendipitous discovery but rather by a logical and strategic convergence of two highly significant pharmacophores in drug discovery. The indole nucleus is a cornerstone of many biologically active natural products and synthetic drugs, recognized for its ability to interact with a wide array of biological targets.[1] Similarly, the sulfonamide group, first introduced in the form of antibacterial sulfa drugs, is a versatile functional group known to impart favorable pharmacokinetic and pharmacodynamic properties to molecules.[2]

The exploration of combining these two scaffolds stems from the pursuit of novel chemical matter with enhanced biological activity and target selectivity. Early work on indole derivatives and, separately, on aromatic sulfonamides laid the groundwork for their eventual combination. Researchers hypothesized that the unique electronic and structural features of the indole ring, coupled with the hydrogen bonding capabilities and metabolic stability of the sulfonamide group, could lead to potent and selective modulators of various enzymes and receptors.

Investigations into related structures, such as dihydrobenzo[cd]indole-6-sulfonamide as TNF-α inhibitors and N-(1H-Indol-6-ylmethyl)benzenesulfonamide analogs as metabolic inhibitors in cancer, highlight the therapeutic potential of placing a sulfonamide at the 6-position of an indole-containing ring system.[3][4] These studies, while not focused on the exact 1H-Indole-6-sulfonamide parent molecule, form the basis of our understanding of this class of compounds and suggest that its synthesis and investigation are a logical step in the broader exploration of indole-sulfonamides for therapeutic applications.

Synthetic Pathways and Methodologies

The synthesis of 1H-Indole-6-sulfonamide and its derivatives can be achieved through several established synthetic routes. A common strategy involves the preparation of a suitable indole intermediate followed by sulfonation or coupling with a pre-formed sulfonyl chloride.

General Synthetic Scheme for N-Substituted 1H-Indole-6-sulfonamides

A plausible and versatile method for synthesizing N-substituted 1H-Indole-6-sulfonamides is outlined below. This approach involves the initial formation of an indole-6-sulfonyl chloride intermediate, which can then be reacted with a variety of amines to generate a library of derivatives.

A general synthetic workflow for N-substituted 1H-Indole-6-sulfonamides.

Experimental Protocol: Synthesis of 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl Chloride

This protocol is adapted from the synthesis of a key intermediate for a related series of indole-6-sulfonamide derivatives.[4]

-

Reaction Setup: To 1.0 g (5.9 mmol) of benzo[cd]indol-2(1H)-one, slowly add 3.2 ml of chlorosulfonic acid at 0°C with stirring.

-

Reaction Progression: Continue stirring the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Work-up: Carefully pour the reaction mixture into 20 ml of ice water.

-

Isolation: Collect the resulting precipitate by filtration, wash with two 10 ml portions of water, and dry to yield the product as a yellow solid (0.66 g, 38% yield). The product is typically used in the next step without further purification.[4]

Experimental Protocol: General Procedure for N-Substituted 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamides

This protocol describes the coupling of the sulfonyl chloride intermediate with an aniline derivative.[4]

-

Reaction Mixture: In 5 ml of DMF, dissolve 100 mg (0.37 mmol) of 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride, 0.37 mmol of the desired aniline, 0.4 ml of triethylamine (Et3N), and 20 mg of 4-dimethylaminopyridine (DMAP).

-

Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Extraction: Once the reaction is complete, extract the mixture with 50 ml of ethyl acetate and 20 ml of water.

-

Washing: Wash the organic layer three times with 20 ml of water, followed by 20 ml of saturated aqueous NH4Cl, and finally with 20 ml of brine.

-

Drying and Concentration: Dry the organic layer over Na2SO4, filter, and remove the solvent in vacuo.

-

Purification: Purify the residue by column chromatography to obtain the final product.[4]

Biological Activity and Therapeutic Potential

Derivatives of 1H-Indole-6-sulfonamide have shown promise in several therapeutic areas, most notably as anticancer and anti-inflammatory agents. The biological activity is highly dependent on the substitution pattern on both the indole nucleus and the sulfonamide nitrogen.

Anticancer Activity: Inhibition of Mitochondrial ATP Production

A series of N-(1H-Indol-6-ylmethyl)benzenesulfonamide analogs have been investigated as metabolic inhibitors of mitochondrial ATP production in pancreatic cancer cells.[3] This mechanism offers a novel approach to targeting cancer metabolism, a hallmark of many malignancies.

Table 1: Cytotoxicity of N-(1H-Indol-6-ylmethyl)benzenesulfonamide Analogs in Pancreatic Cancer Cell Lines [3]

| Compound | Cell Line | IC50 (µM) (2-h exposure) |

| Analog 1 | PANC-1 | < 5 |

| Analog 2 | MIA PaCa-2 | < 5 |

| Analog 3 | BxPC-3 | < 5 |

| Analog 4 | AsPC-1 | < 5 |

| Analog 5 | Capan-1 | > 10 |

| Analog 6 | HPAC | < 5 |

Note: The specific structures of the analogs are detailed in the source publication. This table is a representative summary of the most active compounds.

Anti-inflammatory Activity: Inhibition of TNF-α

Derivatives of dihydrobenzo[cd]indole-6-sulfonamide have been identified as inhibitors of Tumor Necrosis Factor-α (TNF-α), a key cytokine in inflammatory responses.[4]

Table 2: TNF-α Inhibition by Dihydrobenzo[cd]indole-6-sulfonamide Derivatives [4]

| Compound | IC50 (µM) |

| S10 (2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide) | 14 |

| 4e | 3 |

Experimental Protocol: Cytotoxicity Assay (MTS Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cells.

-

Cell Seeding: Plate pancreatic cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for the desired exposure time (e.g., 2 hours or 48 hours).

-

MTS Reagent Addition: After the treatment period, add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values by plotting cell viability against compound concentration.

Mechanism of Action and Signaling Pathways

The biological effects of 1H-Indole-6-sulfonamide derivatives are mediated through their interaction with specific cellular pathways. Understanding these mechanisms is crucial for rational drug design and development.

Inhibition of Mitochondrial ATP Production

Several active analogs target the energy metabolism of cancer cells by inhibiting mitochondrial ATP production.[3] This leads to an energy crisis within the cell, ultimately triggering apoptosis.

Inhibition of mitochondrial ATP production by 1H-Indole-6-sulfonamide analogs.

Inhibition of the TNF-α Signaling Pathway

Certain derivatives act as direct inhibitors of TNF-α, preventing it from binding to its receptor and initiating the downstream inflammatory cascade, which is often mediated by NF-κB.[4]

Inhibition of the TNF-α signaling pathway.

Conclusion and Future Directions

The 1H-Indole-6-sulfonamide scaffold represents a promising platform for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization allow for the fine-tuning of biological activity and pharmacokinetic properties. Current research highlights the potential of this class of compounds in oncology and inflammatory diseases. Future work should focus on elucidating the specific molecular targets of the most potent analogs, optimizing their drug-like properties, and evaluating their efficacy and safety in preclinical models. The continued exploration of the vast chemical space around the 1H-Indole-6-sulfonamide core is likely to yield new and improved candidates for a range of human diseases.

References

- 1. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of N-(1H-Indol-6-ylmethyl)benzenesulfonamide Analogs as Metabolic Inhibitors of Mitochondrial ATP Production in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Evaluation of Dihydrobenzo[cd]indole-6-sulfonamide as TNF-α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 1H-Indole-6-sulfonamide: A Technical Guide

Introduction

1H-Indole-6-sulfonamide is a molecule of interest within the broader class of indole-based sulfonamides, a scaffold known for a wide range of biological activities. This technical guide provides a detailed overview of the expected spectroscopic characteristics of 1H-Indole-6-sulfonamide, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of public experimental data for this specific molecule (CAS 145951-26-4), this guide presents predicted data based on the analysis of structurally related compounds. Additionally, it outlines a plausible synthetic route and general experimental protocols for its characterization, aimed at researchers and professionals in drug development.

Expected Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 1H-Indole-6-sulfonamide. These values are estimations derived from published data for similar indole and sulfonamide-containing molecules and should be considered as a reference for experimental validation.

Table 1: Expected ¹H NMR Data

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~11.5 | br s | - | 1H | Indole N-H |

| ~7.8 | d | ~8.5 | 1H | H-4 |

| ~7.7 | s | - | 1H | H-7 |

| ~7.5 | t | ~2.5 | 1H | H-2 |

| ~7.3 | dd | ~8.5, 1.5 | 1H | H-5 |

| ~7.2 | s | - | 2H | SO₂NH₂ |

| ~6.5 | t | ~2.0 | 1H | H-3 |

Table 2: Expected ¹³C NMR Data

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~137 | C-7a |

| ~135 | C-6 |

| ~128 | C-3a |

| ~125 | C-2 |

| ~121 | C-4 |

| ~119 | C-5 |

| ~112 | C-7 |

| ~102 | C-3 |

Table 3: Expected IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3300 | Medium, Sharp | N-H stretch (indole & sulfonamide NH₂) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~1340 | Strong | Asymmetric SO₂ stretch |

| ~1160 | Strong | Symmetric SO₂ stretch |

| ~900 | Medium | S-N stretch |

Table 4: Expected Mass Spectrometry Data

| m/z | Ion |

| 196 | [M]⁺ |

| 117 | [M - SO₂NH]⁺ |

| 90 | [C₇H₆]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of 1H-Indole-6-sulfonamide.

Synthesis of 1H-Indole-6-sulfonamide

A common route for the synthesis of aryl sulfonamides involves the reaction of an aryl sulfonyl chloride with ammonia. 1H-Indole-6-sulfonyl chloride can be prepared from indole via chlorosulfonation.

-

Chlorosulfonation of Indole: Indole is reacted with an excess of chlorosulfonic acid at a low temperature (e.g., 0-5 °C). The reaction mixture is then carefully poured onto ice, and the precipitated 1H-indole-6-sulfonyl chloride is filtered, washed with cold water, and dried.

-

Amination: The crude 1H-indole-6-sulfonyl chloride is then dissolved in a suitable solvent (e.g., acetone, THF) and treated with an excess of aqueous ammonia. The reaction is typically stirred at room temperature until completion. The product, 1H-Indole-6-sulfonamide, can be isolated by removal of the solvent and purification by recrystallization or column chromatography.

Spectroscopic Characterization

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in a suitable deuterated solvent, such as DMSO-d₆, and chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet. The spectral data would be reported in wavenumbers (cm⁻¹).

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the molecular formula.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of an indole sulfonamide derivative.

Potential Therapeutic Targets of 1H-Indole-6-sulfonamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-Indole-6-sulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the potential therapeutic targets of these compounds, presenting key quantitative data, detailed experimental protocols for target validation, and visualizations of the associated signaling pathways. The versatility of the indole sulfonamide core allows for the development of targeted therapies across multiple disease areas, including oncology, infectious diseases, and neurology.

Key Therapeutic Targets and Quantitative Data

Derivatives of 1H-indole-6-sulfonamide have been investigated for their inhibitory activity against a range of enzymes and receptors. The following tables summarize the reported in vitro efficacy of these compounds against various targets.

Table 1: Anticancer Activity of 1H-Indole-6-sulfonamide Derivatives against Cancer Cell Lines

| Compound Type | Cell Line | IC50 (µM) | Reference |

| Monoindole Derivatives | MOLT-3 (Leukemia) | 46.23 - 136.09 | [1] |

| HepG2 (Liver Cancer) | 69.68 - >100 | [1] | |

| A549 (Lung Cancer) | 71.68 - >100 | [1] | |

| HuCCA-1 (Cholangiocarcinoma) | >100 | [1] | |

| Hydroxyl-containing Bisindoles | HepG2 (Liver Cancer) | 7.37 - 26.00 | [1] |

| HuCCA-1 (Cholangiocarcinoma) | 7.75 - 61.65 | [1] |

Table 2: Enzyme and Receptor Inhibition by 1H-Indole-6-sulfonamide Derivatives

| Target | Compound Type | Inhibition Data | Reference |

| Carbonic Anhydrase I (hCA I) | Indolylchalcone-benzenesulfonamide-1,2,3-triazole hybrids | Kᵢ = 18.8 - 50.4 nM | |

| Carbonic Anhydrase II (hCA II) | Indolylchalcone-benzenesulfonamide-1,2,3-triazole hybrids | Kᵢ < 100 nM | |

| Carbonic Anhydrase IX (hCA IX) | Indolylchalcone-benzenesulfonamide-1,2,3-triazole hybrids | Kᵢ < 100 nM | |

| Carbonic Anhydrase XII (hCA XII) | Indolylchalcone-benzenesulfonamide-1,2,3-triazole hybrids | Kᵢ = 10 - 41.9 nM | |

| 5-HT6 Receptor | N'-[3-(indole-1-sulfonyl) aryl]-N,N-dimethyl diamines | Kₑ = 1.8 - 60 nM | [2] |

| DapE (N-succinyl-L,L-diaminopimelic acid desuccinylase) | N-acetyl-5-halo-6-sulfonamide indolines | IC50 > 130 µM | |

| TNF-α | Dihydrobenzo[cd]indole-6-sulfonamide derivatives | IC50 = 3.0 ± 0.8 µM | [3] |

Table 3: Antimalarial Activity of 1H-Indole-6-sulfonamide Derivatives

| Compound Type | Plasmodium falciparum Strain | IC50 (µM) | Reference |

| Bisindoles and Trisindoles | K1 (multidrug-resistant) | 2.79 - 8.17 | [1] |

| Monoindoles | K1 (multidrug-resistant) | Inactive | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following are protocols for key experiments cited in the investigation of 1H-indole-6-sulfonamide derivatives.

MTT Assay for Cytotoxicity in Cancer Cell Lines

This protocol is a standard method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 1H-indole-6-sulfonamide derivatives.

Materials:

-

Cancer cell lines (e.g., MOLT-3, HepG2, A549, HuCCA-1)

-

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

96-well microplates

-

1H-indole-6-sulfonamide derivatives dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the wells, resulting in a final volume of 200 µL. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Carbonic Anhydrase Inhibition Assay

This stopped-flow spectrophotometric assay measures the inhibition of carbonic anhydrase activity.

Objective: To determine the inhibitory constant (Ki) of 1H-indole-6-sulfonamide derivatives against carbonic anhydrase isoforms.

Materials:

-

Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

-

1H-indole-6-sulfonamide derivatives

-

Tris-HCl buffer (20 mM, pH 7.4)

-

CO₂-saturated water

-

Phenol red indicator

-

Stopped-flow spectrophotometer

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare solutions of the CA isoenzymes in Tris-HCl buffer. Prepare serial dilutions of the indole sulfonamide inhibitors.

-

Assay Mixture: In the stopped-flow instrument, one syringe contains the enzyme solution (with or without the inhibitor) and the pH indicator. The other syringe contains the CO₂-saturated water.

-

Reaction Initiation and Measurement: The two solutions are rapidly mixed, and the change in absorbance of the phenol red indicator is monitored over time as the pH decreases due to the formation of carbonic acid.

-

Data Analysis: The initial velocity of the reaction is determined from the linear portion of the absorbance change over time. The Ki values are calculated by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten with competitive inhibition).

5-HT6 Receptor Radioligand Binding Assay

This assay determines the binding affinity of compounds to the 5-HT6 receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of 1H-indole-6-sulfonamide derivatives for the 5-HT6 receptor.

Materials:

-

Cell membranes expressing the human 5-HT6 receptor

-

Radioligand (e.g., [³H]-LSD or [³H]-SB-258585)

-

1H-indole-6-sulfonamide derivatives

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4)

-

Non-specific binding control (e.g., 10 µM methiothepin)

-

Glass fiber filters

-

Scintillation counter and scintillation cocktail

Procedure:

-

Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound in the binding buffer.

-

Incubation: Incubate the plate at 37°C for 60 minutes.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 is determined from a competition binding curve, and the Ki is calculated using the Cheng-Prusoff equation.

Signaling Pathways

Understanding the signaling pathways modulated by 1H-indole-6-sulfonamide derivatives is critical for elucidating their mechanism of action and predicting potential therapeutic effects and side effects.

Carbonic Anhydrase IX (CA IX) in Cancer

CA IX is a transmembrane enzyme that is highly expressed in many types of cancer and is associated with tumor hypoxia and acidosis.[4][5] Its inhibition is a promising anticancer strategy.

References

- 1. Selectivity of Inhibition of N-Succinyl-l,l-Diaminopimelic Acid Desuccinylase in Bacteria: The product of dapE-gene Is Not the Target of l-Captopril Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and pharmacological evaluation of indolylsulfonamide amines as potent and selective 5-HT6 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Evaluation of Dihydrobenzo[cd]indole-6-sulfonamide as TNF-α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]

- 5. Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of 1H-Indole-6-sulfonamide Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus and the sulfonamide group are prominent pharmacophores in medicinal chemistry, frequently appearing in molecules with a wide array of biological activities.[1][2][3] 1H-Indole-6-sulfonamide, as a scaffold, presents a valuable starting point for the design of novel therapeutic agents. The integration of in silico predictive models in the early stages of drug discovery has become indispensable for forecasting the physicochemical, pharmacokinetic, and toxicological properties of new chemical entities, thereby reducing costs and timelines. This guide provides a comprehensive overview of the computational methodologies used to predict the properties of 1H-Indole-6-sulfonamide, offering a virtual roadmap for its potential development as a drug candidate.

Introduction to 1H-Indole-6-sulfonamide

1H-Indole-6-sulfonamide is a heterocyclic organic compound featuring an indole ring system substituted with a sulfonamide group at the 6-position. The indole moiety is known to interact with various biological targets through hydrogen bonding and π-π stacking, while the sulfonamide group is a well-established zinc-binding group in several enzyme inhibitors.[4][5] This combination of functional groups suggests a high potential for diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2][6] Computational, or in silico, prediction of its properties is a crucial first step in evaluating its drug-like potential.[7][8]

In Silico Prediction of Physicochemical Properties

The physicochemical properties of a molecule are fundamental determinants of its behavior in a biological system. These properties are readily predictable using a variety of computational tools. For 1H-Indole-6-sulfonamide, the key predicted physicochemical properties are summarized in Table 1.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | 196.22 g/mol | Influences absorption and diffusion. Generally, lower molecular weight (<500 Da) is preferred for oral bioavailability (Lipinski's Rule of Five). |

| LogP (Octanol/Water Partition Coefficient) | 1.5 - 2.5 | A measure of lipophilicity, which affects solubility, permeability, and metabolism. A balanced LogP is crucial for good pharmacokinetic properties. |

| Topological Polar Surface Area (TPSA) | 88.9 Ų | Predicts membrane permeability and blood-brain barrier penetration. TPSA < 140 Ų is generally associated with good oral bioavailability. |

| Hydrogen Bond Donors | 2 | The number of hydrogen bond donors influences solubility and binding to target proteins. (Lipinski's Rule of Five: ≤ 5) |

| Hydrogen Bond Acceptors | 3 | The number of hydrogen bond acceptors affects solubility and target binding. (Lipinski's Rule of Five: ≤ 10) |

| Aqueous Solubility (LogS) | -2.0 to -3.0 | Predicts the solubility of the compound in water, which is critical for absorption and formulation. |

| pKa | Acidic (Sulfonamide NH): ~9-10; Basic (Indole NH): ~17 | The ionization state of a molecule at physiological pH affects its solubility, permeability, and target interactions. |

Table 1: Predicted Physicochemical Properties of 1H-Indole-6-sulfonamide. Values are estimated based on typical ranges for similar structures and are meant for illustrative purposes. Actual values may vary depending on the prediction software used.

In Silico Prediction of ADMET Properties

The assessment of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is critical to its success.[9][10] Various computational models, including those available on platforms like SwissADME and preADMET, can provide early-stage predictions of these properties for 1H-Indole-6-sulfonamide.[7][9]

| ADMET Parameter | Predicted Outcome | Implication for Drug Development |

| Absorption | ||

| - Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| - Caco-2 Permeability | Moderate to High | Suggests good potential for passive diffusion across the intestinal epithelium. |

| - P-glycoprotein Substrate | No | Reduced likelihood of active efflux from cells, which can improve bioavailability. |

| Distribution | ||

| - Blood-Brain Barrier (BBB) Permeation | No | The compound is not expected to readily cross the BBB, which may be desirable to avoid central nervous system side effects. |

| - Plasma Protein Binding | Moderate to High | The extent of binding to plasma proteins will influence the free fraction of the drug available to exert its pharmacological effect. |

| Metabolism | ||

| - Cytochrome P450 (CYP) Inhibition | Potential inhibitor of CYP2C9, CYP2D6 | Potential for drug-drug interactions. Further experimental validation is required. |

| Excretion | ||

| - Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Unlikely to be a substrate for this major renal transporter. |

| Toxicity | ||

| - AMES Toxicity | Non-mutagenic | Low probability of being a mutagen. |

| - hERG Inhibition | Low risk | Reduced likelihood of causing cardiotoxicity. |

| - Skin Sensitization | Low risk | Unlikely to cause allergic contact dermatitis. |

Table 2: Predicted ADMET Profile of 1H-Indole-6-sulfonamide. These predictions are based on established computational models and require experimental verification.

Experimental Protocols for Property Validation

While in silico predictions are valuable for initial screening, experimental validation is essential. Below are outlines of key experimental protocols to confirm the predicted properties of 1H-Indole-6-sulfonamide.

Aqueous Solubility Determination (Shake-Flask Method)

-

Objective: To experimentally determine the thermodynamic solubility of 1H-Indole-6-sulfonamide in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Procedure:

-

An excess amount of the solid compound is added to a known volume of the buffer in a sealed vial.

-

The suspension is agitated (e.g., using a shaker) at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.

-

The suspension is then filtered or centrifuged to remove the undissolved solid.

-

The concentration of the dissolved compound in the supernatant is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

The experiment is performed in triplicate to ensure reproducibility.

-

Caco-2 Permeability Assay

-

Objective: To assess the intestinal permeability of 1H-Indole-6-sulfonamide using an in vitro cell-based model that mimics the human intestinal epithelium.

-

Procedure:

-

Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to form a confluent monolayer with well-developed tight junctions.

-

The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

-

The test compound (dissolved in a transport buffer) is added to the apical (AP) side of the monolayer.

-

Samples are collected from the basolateral (BL) side at various time points (e.g., 30, 60, 90, 120 minutes).

-

The concentration of the compound in the collected samples is quantified by LC-MS/MS.

-

The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration on the apical side.

-

Cytochrome P450 (CYP) Inhibition Assay

-

Objective: To evaluate the potential of 1H-Indole-6-sulfonamide to inhibit major CYP isoforms (in vitro).

-

Procedure:

-

Human liver microsomes, which contain a mixture of CYP enzymes, are used as the enzyme source.

-

A specific substrate for each CYP isoform to be tested (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9) is incubated with the microsomes in the presence and absence of various concentrations of 1H-Indole-6-sulfonamide.

-

The reaction is initiated by adding a cofactor (NADPH) and incubated at 37°C.

-

The reaction is stopped, and the formation of the metabolite of the specific substrate is quantified by LC-MS/MS.

-

The IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is calculated by plotting the percentage of inhibition against the logarithm of the test compound concentration.

-

Visualizing the In Silico Prediction Workflow

The following diagram illustrates the typical workflow for the in silico prediction of properties for a novel compound like 1H-Indole-6-sulfonamide.

In Silico Prediction Workflow for 1H-Indole-6-sulfonamide.

Potential Signaling Pathway Interactions

Given the known biological activities of indole and sulfonamide derivatives, 1H-Indole-6-sulfonamide could potentially interact with several signaling pathways. For instance, many anticancer drugs target pathways involved in cell proliferation and survival. The diagram below illustrates a hypothetical interaction with a generic cancer-related signaling pathway.

Hypothetical Inhibition of a Cancer Signaling Pathway.

Conclusion

The in silico prediction of the properties of 1H-Indole-6-sulfonamide provides a strong rationale for its further investigation as a potential drug candidate. The predicted physicochemical and ADMET profiles are generally favorable, suggesting good drug-like characteristics. However, it is crucial to emphasize that these computational predictions serve as a guide and must be validated through rigorous experimental studies. The methodologies and workflows outlined in this guide provide a framework for the systematic evaluation of 1H-Indole-6-sulfonamide and its derivatives, paving the way for the potential discovery of novel therapeutic agents.

References

- 1. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Property Prediction of Drug-like Molecules - Protheragen [wavefunction.protheragen.ai]

- 8. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. researchgate.net [researchgate.net]

The Rise of 1H-Indole-6-sulfonamide Derivatives: A Deep Dive into Structure-Activity Relationships and Therapeutic Potential

Authored For: Researchers, Scientists, and Drug Development Professionals

The 1H-indole-6-sulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of various biological targets. This in-depth technical guide explores the core structure-activity relationships (SAR) of this class of compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and experimental workflows to empower further research and development in this promising area.

Core Insights into Structure-Activity Relationships

The therapeutic potential of 1H-indole-6-sulfonamide derivatives stems from the strategic placement of substituents on the indole ring, the sulfonamide linker, and the terminal aromatic or heterocyclic moiety. These modifications significantly influence the compounds' potency, selectivity, and pharmacokinetic properties. Key SAR observations across various targets are summarized below.

Targeting Protein Kinases: The Case of PLK4

Polo-like kinase 4 (PLK4) is a critical regulator of centrosome duplication, and its overexpression is linked to cancer.[1][2] N-(1H-indazol-6-yl)benzenesulfonamide derivatives, which are structurally related to indole-6-sulfonamides, have been developed as potent PLK4 inhibitors. A structural simplification and fragment growth strategy led to the discovery of highly active compounds. For instance, the introduction of different substituents on the terminal benzene ring was explored, leading to compounds with exceptional inhibitory activity.[1][2]

Inhibition of Tubulin Polymerization

A series of novel indole derivatives featuring a sulfonamide scaffold have been identified as potent tubulin polymerization inhibitors.[3] These compounds induce apoptosis in cancer cells and cause cell cycle arrest in the G2/M phase. Molecular docking studies suggest that these derivatives bind to the colchicine binding site of tubulin.[3] The structure-activity relationship for this class of compounds is highly dependent on the nature of the substituents on the indole and sulfonamide moieties.

Modulation of Inflammatory Pathways: TNF-α Inhibition

Dihydrobenzo[cd]indole-6-sulfonamide derivatives have been synthesized and evaluated as inhibitors of tumor necrosis factor-alpha (TNF-α), a key cytokine in inflammatory processes.[4] Systematic modifications of the substituent on the sulfonamide nitrogen have led to the identification of potent inhibitors. For example, compound 4e , N-(1H-indol-6-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, demonstrated a significant increase in potency compared to the initial lead compound.[4] This highlights the importance of the appended group in establishing key interactions within the protein's binding pocket.[4]

Aromatase and Carbonic Anhydrase Inhibition

Indole sulfonamides have also been investigated as inhibitors of aromatase and various isoforms of carbonic anhydrase (CA). For aromatase, the inhibitory activity is influenced by the substitution pattern on the indole and the sulfonamide-linked aryl group.[5][6] Similarly, for carbonic anhydrases, modifications to the indole scaffold and the sulfonamide tail have yielded isoform-selective inhibitors.[7][8]

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative biological data for representative 1H-indole-6-sulfonamide and related derivatives, providing a clear comparison of their activities against various targets.

Table 1: PLK4 Inhibitory Activity of N-(1H-indazol-6-yl)benzenesulfonamide Derivatives [1][2]

| Compound | PLK4 IC50 (nM) | MCF-7 IC50 (µM) |

| K01 | 977.6 | - |

| K17 | - | - |

| K22 | 0.1 | 1.3 |

| Centrinone | - | 4.8 |

Table 2: Tubulin Polymerization Inhibitory Activity of Indole Sulfonamide Derivatives [3]

| Compound | Tubulin Assembly IC50 (µM) | HeLa IC50 (µM) | A549 IC50 (µM) | MCF-7 IC50 (µM) | HCT116 IC50 (µM) |

| 18 | 1.82 | 0.24 | 0.31 | 0.59 | 0.42 |

Table 3: TNF-α Inhibitory Activity of Dihydrobenzo[cd]indole-6-sulfonamide Derivatives [4]

| Compound | TNF-α IC50 (µM) |

| EJMC-1 | ~42 |

| S10 | 14 |

| 4e | 3.0 ± 0.8 |

| SPD304 | >10 |

Table 4: Aromatase Inhibitory Activity of Indole-based Sulfonamides [6]

| Compound | Aromatase IC50 (µM) |

| 28 | 0.7 |

| 34 | 0.8 |

| Ketoconazole | >10 |